2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318869
InChI: InChI=1S/C16H20BrN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10,18H2,(H,19,23)
SMILES:
Molecular Formula: C16H20BrN5OS
Molecular Weight: 410.3 g/mol

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide

CAS No.:

Cat. No.: VC16318869

Molecular Formula: C16H20BrN5OS

Molecular Weight: 410.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide -

Specification

Molecular Formula C16H20BrN5OS
Molecular Weight 410.3 g/mol
IUPAC Name 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide
Standard InChI InChI=1S/C16H20BrN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10,18H2,(H,19,23)
Standard InChI Key ZYSWIQQETVCWIW-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

Introduction

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide is a complex organic molecule that incorporates a triazole ring, a cyclohexyl group, and a bromophenyl moiety. This structure suggests potential biological activity, particularly due to the presence of the triazole core, which is known for its role in various pharmacological properties, including antifungal, antibacterial, and anticancer activities .

Synthesis Steps

  • Triazole Ring Formation: This involves the reaction of aminoguanidine with a suitable aldehyde or ketone to form the triazole core.

  • Introduction of Cyclohexyl Group: The cyclohexyl group is typically introduced through a nucleophilic substitution or alkylation reaction.

  • Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol or thiolate.

  • Acetamide Formation: The acetamide group is introduced through an acylation reaction with an appropriate acyl chloride.

Biological Activity

Triazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of a bromophenyl group may enhance the compound's lipophilicity and interaction with biological targets.

Potential Applications

  • Antimicrobial Activity: Triazoles have shown significant activity against both Gram-positive and Gram-negative bacteria .

  • Anticancer Activity: Some triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines .

Data Table: Potential Biological Activities of Triazole Derivatives

Biological ActivityCompound TypeTargetActivity
AntimicrobialTriazole DerivativesBacteriaInhibition of bacterial growth
AnticancerTriazole DerivativesCancer CellsInduction of apoptosis
AntifungalTriazole DerivativesFungiInhibition of fungal growth

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